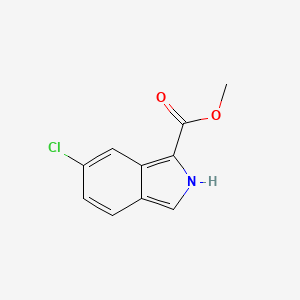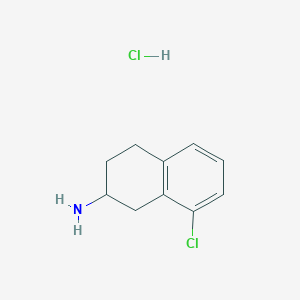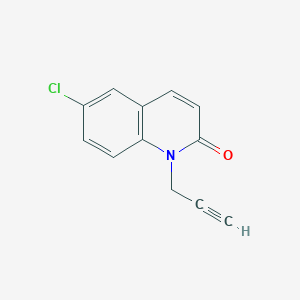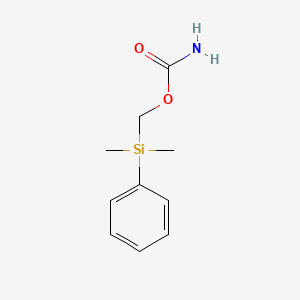
1-Ethyl-3-methyl-3,4-dihydroisoquinoline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-3-methyl-3,4-dihydroisoquinoline-3-carboxylic acid is a heterocyclic compound that belongs to the isoquinoline family Isoquinolines are known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-3-methyl-3,4-dihydroisoquinoline-3-carboxylic acid typically involves the alkylation of 3,4-dihydroisoquinoline derivatives. One efficient method includes the N-alkylation of 3,3′-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for both steps are mild, allowing for good yields of the desired cyclization products.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as the use of non-toxic reagents and solvents, are often applied to scale up the synthesis for industrial purposes.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-3-methyl-3,4-dihydroisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding tetrahydroisoquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Potassium ferricyanide in the presence of potassium hydroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Alkyl halides and acyl chlorides are often used as reagents in substitution reactions.
Major Products: The major products formed from these reactions include various N-alkylated and N-acylated derivatives of 3,4-dihydroisoquinoline.
Scientific Research Applications
1-Ethyl-3-methyl-3,4-dihydroisoquinoline-3-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-ethyl-3-methyl-3,4-dihydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity . The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: This compound shares a similar core structure but lacks the carboxylic acid group.
3,4-Dihydroisoquinoline: Similar in structure but without the ethyl and methyl substitutions.
Uniqueness: 1-Ethyl-3-methyl-3,4-dihydroisoquinoline-3-carboxylic acid is unique due to its specific substitutions, which confer distinct chemical and biological properties. The presence of the carboxylic acid group enhances its solubility and reactivity, making it a versatile intermediate in organic synthesis .
Properties
CAS No. |
803633-81-0 |
|---|---|
Molecular Formula |
C13H15NO2 |
Molecular Weight |
217.26 g/mol |
IUPAC Name |
1-ethyl-3-methyl-4H-isoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C13H15NO2/c1-3-11-10-7-5-4-6-9(10)8-13(2,14-11)12(15)16/h4-7H,3,8H2,1-2H3,(H,15,16) |
InChI Key |
TVYGSNHPABSXAA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(CC2=CC=CC=C21)(C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![3-{[tert-Butyl(dimethyl)silyl]oxy}-4-hydroxybutanenitrile](/img/structure/B11890779.png)




